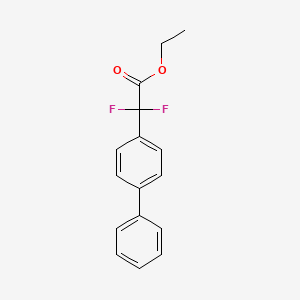

Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. aobchem.comchemeo.com An estimated 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. glpbio.com This prevalence is due to the predictable yet profound effects that fluorine substitution can have on a molecule's behavior. chemeo.com Fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. google.comchemeo.comachemblock.com These attributes make them highly valuable in the design of new drugs and advanced materials. glpbio.comaobchem.com

Fluorine is the most electronegative element, a property that lies at the heart of its influence on molecular behavior. hymasynthesis.com Its strong electron-withdrawing capability can significantly alter the electronic environment of a molecule.

Inductive Effect: The high electronegativity of fluorine (3.98 on the Pauling scale) creates a strong dipole moment in the carbon-fluorine bond. google.com This powerful negative inductive effect can stabilize molecular orbitals and lower the pKa of nearby acidic protons, thereby influencing a molecule's reactivity and bioavailability. achemblock.com

Bond Strength: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with an average bond energy of around 485 kJ/mol. chemeo.com This strength contributes to the high thermal and metabolic stability of organofluorine compounds, as the C-F bond is resistant to cleavage by metabolic enzymes. google.comchemeo.comachemblock.com

Conformational Changes: While fluorine is small (its van der Waals radius of 1.47 Å is similar to hydrogen's 1.2 Å), its substitution can influence molecular conformation. google.comchemeo.com This can affect how a molecule interacts with biological receptors or how it packs in a crystal lattice.

| Property | Influence of Fluorine Substitution |

| Electronegativity | Highest of all elements (3.98), creating strong inductive effects. google.com |

| Bond Strength (C-F) | ~485 kJ/mol, leading to high metabolic and thermal stability. chemeo.com |

| Atomic Size | Van der Waals radius (1.47 Å) is comparable to hydrogen (1.2 Å). google.comchemeo.com |

| Lipophilicity | Can increase lipophilicity, affecting membrane permeability and absorption. achemblock.com |

The growing importance of fluorinated compounds has spurred significant innovation in synthetic chemistry. The challenge of selectively and safely introducing fluorine into complex molecules has led to the development of a diverse array of fluorination reagents and methods.

New Reagents: Chemists have developed a wide range of fluorinating agents, from nucleophilic sources like potassium fluoride (B91410) (KF) to electrophilic reagents like Selectfluor. These reagents offer varying degrees of reactivity and selectivity, allowing for precise control over the fluorination process.

Catalytic Methods: The advent of transition metal catalysis, photoredox catalysis, and electrochemical methods has revolutionized C-F bond formation. These catalytic approaches often proceed under milder conditions and with greater functional group tolerance than traditional methods.

Building Block Approach: The use of readily available fluorinated building blocks provides an efficient pathway to complex fluorinated molecules, bypassing the need for direct fluorination in later synthetic stages. google.com

Contextualization of Biphenyl (B1667301) Scaffolds in Organic Synthesis

The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is a privileged structure in organic and medicinal chemistry. It serves as the core framework for numerous pharmaceuticals, agrochemicals, and materials like liquid crystals.

Biphenyl derivatives are considered fundamental building blocks due to their rigidity, chemical stability, and versatile reactivity. The biphenyl unit can act as an inflexible "spacer" between two parts of a molecule or as a scaffold for constructing complex three-dimensional structures. Although the parent biphenyl is fairly non-reactive, it can be functionalized through electrophilic substitution reactions, similar to benzene, to introduce a wide range of chemical groups. This functionalization is key to its use as an intermediate in the synthesis of more complex and pharmacologically active compounds.

| Property | Description |

| Formula | C₁₂H₁₀ |

| Structure | Two phenyl rings connected by a C-C single bond. |

| Conformation | Rings are twisted relative to each other; not typically coplanar. |

| Reactivity | Undergoes electrophilic aromatic substitution; can be functionalized for further synthesis. |

| Solubility | Generally insoluble in water but soluble in organic solvents. |

Importance of Difluoroacetate (B1230586) Motifs in Advanced Chemical Structures

The difluoroacetate group (-CF₂COO-) is a valuable motif in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. Ethyl difluoroacetate, a common reagent, serves as a key building block for introducing the difluoromethyl (-CHF₂) or difluoromethylene (-CF₂-) group into molecules.

The incorporation of a difluoromethyl group can significantly enhance the physiological activity of a compound. It is less lipophilic than the related trifluoromethyl group and can act as a hydrogen bond donor, which can improve a drug's binding to its target. The difluoroacetate moiety itself is used in the synthesis of various heterocyclic derivatives, such as pyrazoles and pyrimidines, which are important intermediates for a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). The presence of the two fluorine atoms enhances the metabolic stability of the ester and influences the electronic properties of the entire molecule.

Difluoroacetate Esters as Versatile Synthetic Intermediates

Difluoroacetate esters, such as ethyl difluoroacetate, are recognized as highly versatile intermediates in organic synthesis. Their utility stems from the presence of the difluoromethyl group (CF2), which can be incorporated into a wide variety of molecular architectures. These esters serve as precursors for creating fluoro-olefin compounds, which are key components in medicinal chemistry and materials science. researchgate.net

The synthetic value of these esters is demonstrated in their use in Claisen condensation reactions to form compounds like ethyl 4,4-difluoroacetoacetate. googleapis.comgoogle.com This intermediate is crucial for building more complex heterocyclic and carbocyclic systems. Various synthetic methodologies have been developed for the preparation of ethyl difluoroacetate itself, reflecting its importance as a starting material. google.com The reactivity of the α-carbon and the ester functionality allows for a range of chemical transformations, making these compounds foundational for the synthesis of diverse fluorinated molecules.

Chemical Reactivity Profile of Alpha,Alpha-Difluoroacetates

The chemical reactivity of α,α-difluoroacetates is characterized by several key reaction types. The two fluorine atoms on the α-carbon significantly influence the acidity of the α-proton and the reactivity of the adjacent carbonyl group. These compounds can participate in a variety of transformations, including:

Radical Reactions: Bromo- and iodo-difluoroacetate esters are effective precursors for generating difluoroalkyl radicals. These radicals can then be added to olefins and other unsaturated systems to form new carbon-carbon bonds, providing a pathway to more complex difluorinated structures. acs.org

Decarboxylation Reactions: Under certain conditions, such as photoredox catalysis, α,α-difluoro-α-aryl acetic acids (derived from the corresponding esters) can undergo decarboxylative processes. ox.ac.ukresearchgate.net This reaction is useful for creating difluoromethylated arenes, a motif found in many bioactive molecules. ox.ac.ukresearchgate.net

Condensation Reactions: As mentioned, α,α-difluoroacetate esters readily undergo base-mediated condensation reactions with other esters. For example, the reaction of ethyl difluoroacetate with ethyl acetate (B1210297) yields ethyl 4,4-difluoroacetoacetate, a key building block for further synthesis. googleapis.com

This reactivity profile makes α,α-difluoroacetate esters powerful tools for chemists to introduce the difluoromethyl or difluoroacetate moiety into target molecules.

Overview of the Chemical Compound: Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate

Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate is a specific derivative within the α,α-difluoroacetate ester class. Its structure features a biphenyl group attached to the α-carbon, which adds significant steric bulk and electronic properties to the molecule. This compound serves as a specialized building block, combining the reactive features of a difluoroacetate ester with the structural characteristics of the biphenyl moiety.

Below are the key chemical and physical properties of the compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 73789-98-7 | chemicalbook.com |

| Molecular Formula | C16H14F2O2 | chemicalbook.com |

| Formula Weight | 276.28 g/mol | chemicalbook.com |

| Melting Point | 24.5-26.0 °C | chemicalbook.com |

| Boiling Point | 152-154 °C (at 0.9 Torr) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(4-phenylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-2-20-15(19)16(17,18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLYMHPFNGLCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Biphenylyl 2,2 Difluoroacetate

Strategies for Constructing the 4-Biphenylyl Moiety

The formation of the biphenyl (B1667301) C-C bond is a critical step in the synthesis of the target molecule. Various modern coupling reactions have been effectively employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds. pku.edu.cn These methods are central to the synthesis of biphenyl derivatives due to their high efficiency, functional group tolerance, and mild reaction conditions. pku.edu.cnresearchgate.net

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biphenyl compounds, including those containing fluorine atoms. nih.govacs.org This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its ester derivatives in the presence of a base. pku.edu.cnsemanticscholar.org For the synthesis of a 4-biphenylyl scaffold, this could involve the coupling of a phenylboronic acid with a 4-halophenyl derivative or vice versa. The reaction is known for its high yields and tolerance to a wide range of functional groups, making it suitable for the synthesis of complex molecules. researchgate.netnih.govacs.org

The general catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst. beilstein-journals.org The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. semanticscholar.orgmdpi.com For instance, Pd(PPh₃)₄ and Pd/C have been used as effective catalysts. pku.edu.cnmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd/C | K₂CO₃ | Ethanol (B145695)/Water | >95 |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 |

| 3 | 2-Bromo-3-methylbenzoic acid derivatives | Naphthaleneboronic acids | Pd(OAc)₂/S-Phos | K₃PO₄ | THF | up to 99 |

| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80-90 |

The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. researchgate.net To form a biphenyl structure, a vinyl arene could be coupled with an aryl halide. For instance, styrene (B11656) can be coupled with a substituted aryl halide to generate a stilbene (B7821643) derivative, which could then be further transformed. nih.gov The reaction typically proceeds in the presence of a base and a palladium catalyst. researchgate.net

The Hiyama coupling utilizes organosilanes as the organometallic partner in a palladium-catalyzed cross-coupling with organic halides. wikipedia.orgmdpi.com This method is advantageous due to the low toxicity and stability of organosilanes. The activation of the organosilane is typically achieved with a fluoride (B91410) source or a base. wikipedia.org For biphenyl synthesis, an arylsilane can be coupled with an aryl halide. nih.gov Ligand-free palladium catalysts supported on materials like SBA-15 have been developed for efficient Hiyama couplings.

Table 2: Comparison of Heck and Hiyama Coupling for Biphenyl Synthesis

| Reaction | Organometallic Reagent | Coupling Partner | Key Features |

| Heck Reaction | Alkene (e.g., Styrene) | Aryl Halide | Forms a C=C bond which may require further modification. nih.gov |

| Hiyama Coupling | Organosilane | Aryl Halide | Low toxicity of silicon reagents; requires an activator. wikipedia.org |

Decarbonylative cross-coupling has emerged as a powerful method for converting carboxylic acid derivatives into various functionalized arenes, including biaryls and fluoroalkylated arenes. nih.gov This approach involves the palladium-catalyzed decarbonylation of an aroyl chloride, which can then participate in a cross-coupling reaction in situ. nih.gov This strategy can be applied to the synthesis of biphenyls by coupling an aroyl chloride with an appropriate organometallic reagent. nih.gov More specifically, this methodology has been extended to the synthesis of fluoroalkylated arenes from fluoroalkyl carboxylic acid derivatives. researchgate.net This presents a potential route to introduce a difluoroacetate (B1230586) precursor onto an aromatic ring.

Other Established Biphenyl Coupling Methods (e.g., Glaser Coupling)

While palladium-catalyzed reactions are dominant, other methods for biphenyl synthesis exist. The Glaser coupling is one of the oldest coupling reactions, traditionally used for the synthesis of symmetrical diynes from terminal alkynes using a copper catalyst and an oxidant. wikipedia.orgrsc.org While not a direct method for biphenyl synthesis, variations and related copper-catalyzed couplings can be employed in the synthesis of more complex aromatic structures. wikipedia.org The Hay coupling, a modification of the Glaser coupling, utilizes a soluble copper-TMEDA complex, offering greater versatility. organic-chemistry.org

Direct Fluorination and Cross-Coupling Reactions Involving Fluorinated Aryl Halides

An alternative strategy involves the use of pre-fluorinated building blocks. The synthesis of fluorinated biphenyl compounds can be achieved through the cross-coupling of fluorinated aryl halides with appropriate coupling partners. nih.gov For example, a Suzuki-Miyaura coupling can be performed using a fluorinated aryl bromide or iodide. nih.govacs.org

Furthermore, direct C-H activation and subsequent functionalization represent an atom-economical approach. While direct C-H difluoroacetylation of biphenyl is a challenging transformation, research into direct C-H functionalization of arenes is an active area. nih.gov A more common approach is the cross-coupling of an aryl halide with a reagent that introduces the difluoroacetate group. For instance, palladium-catalyzed cross-coupling of ethyl bromodifluoroacetate with aryl bromides or triflates has been reported as a method to construct C(sp²)–CF₂ bonds. nih.gov

Installation of the 2,2-Difluoroacetate Moiety

The introduction of the 2,2-difluoroacetate group is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this transformation, each with its own set of advantages and substrate scope. These can be broadly categorized into direct fluorination methods, where fluorine is introduced to a precursor molecule, and methods that utilize a pre-fluorinated building block, such as ethyl 2-bromo-2,2-difluoroacetate.

Direct Fluorination Techniques

Direct fluorination involves the introduction of fluorine atoms directly onto a substrate molecule. This approach can be challenging due to the high reactivity of fluorinating agents but offers a direct route to the desired product.

The direct fluorination of 1,3-dicarbonyl compounds provides a viable route to 2,2-difluoro-1,3-dicarbonyl derivatives. For the synthesis of ethyl 2-(4-biphenylyl)-2,2-difluoroacetate, a potential precursor would be ethyl 2-(4-biphenylyl)-3-oxobutanoate. While direct fluorination of such precursors with elemental fluorine can be aggressive, the use of mediating agents like quinuclidine (B89598) has been shown to be effective. nih.gov Quinuclidine is believed to react with fluorine to form a fluoride ion and an electrophilic N-F fluorinating agent in situ. The fluoride ion facilitates the crucial enolization of the starting material and the monofluorinated intermediate, which is often the rate-limiting step. The subsequent reaction with the electrophilic fluorine source then yields the difluorinated product. nih.gov

A proposed reaction pathway is outlined below:

| Step | Description |

| 1 | Reaction of quinuclidine with fluorine gas to generate a fluoride ion and an N-fluoroammonium ion. |

| 2 | The fluoride ion promotes the enolization of the starting β-keto ester. |

| 3 | The enol reacts with the N-fluoroammonium ion to yield the monofluorinated intermediate. |

| 4 | Steps 2 and 3 are repeated to afford the final 2,2-difluorinated product. |

This method offers a potentially scalable and cost-effective approach to difluorination. nih.gov

Decarboxylative fluorination presents an alternative strategy for the formation of C-F bonds. This method typically involves the generation of a radical intermediate through the decarboxylation of a carboxylic acid precursor, which is then trapped by a fluorine source. For the synthesis of ethyl 2-(4-biphenylyl)-2,2-difluoroacetate, a suitable starting material would be a derivative of (4-biphenylyl)malonic acid.

Recent advancements have demonstrated the silver-catalyzed decarboxylative fluorination of malonic acid derivatives. nih.gov This method can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids by carefully selecting the base and solvent. nih.gov To obtain the desired difluoroacetate, a double decarboxylative fluorination would be necessary. The reaction is believed to proceed through the formation of an α-carboxylic acid radical. nih.gov

Another approach involves the photoredox-catalyzed decarboxylative fluorination of aliphatic carboxylic acids. nih.gov This method utilizes visible light and a photocatalyst to generate a carboxyl radical, which then undergoes CO2 extrusion and subsequent fluorine atom transfer from a reagent like Selectfluor®. nih.gov While broadly applicable to many aliphatic carboxylic acids, the synthesis of the specific target molecule would require a suitable biphenyl-containing carboxylic acid precursor.

Electrophilic fluorination is a widely used method for the synthesis of organofluorine compounds. This approach involves the reaction of a carbon-centered nucleophile, such as an enolate, with an electrophilic fluorine source. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. mdpi.comenamine.netnih.gov

The synthesis of ethyl 2-(4-biphenylyl)-2,2-difluoroacetate via this route would likely start from ethyl 2-(4-biphenylyl)acetate. The process would involve the generation of the corresponding enolate, followed by a two-step fluorination. The first fluorination would yield ethyl 2-(4-biphenylyl)-2-fluoroacetate, which would then be subjected to a second fluorination step to afford the final product.

The electrophilic fluorination of β-keto esters using Selectfluor® has been well-documented and often proceeds under mild conditions. nih.govcore.ac.uk For a precursor like ethyl 2-(4-biphenylyl)-3-oxobutanoate, this method could be highly effective. The reaction mechanism is thought to involve a polar two-electron process via an oxygen-stabilized carbenium species. nih.govcore.ac.uk

| Reagent | Substrate Type | Key Features |

| Selectfluor® | β-keto esters, Enol esters | Mild conditions, high efficiency. nih.govcore.ac.uk |

| NFSI | β-keto esters | Effective electrophilic fluorine source. mdpi.com |

Reformatsky Reactions Utilizing Ethyl 2-Bromo-2,2-difluoroacetate

The Reformatsky reaction provides a powerful tool for the formation of carbon-carbon bonds. wikipedia.orglibretexts.orgresearchgate.net It typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orglibretexts.org For the synthesis of ethyl 2-(4-biphenylyl)-2,2-difluoroacetate, this approach would likely start from a 4-biphenylyl carbonyl compound.

However, the standard Reformatsky reaction generates a β-hydroxy ester. To obtain the target compound, a subsequent dehydration and reduction sequence would be necessary. A more direct approach would involve a modified Reformatsky-type reaction. For instance, the reaction of an organozinc reagent derived from ethyl 2-bromo-2,2-difluoroacetate with a suitable biphenyl electrophile could potentially lead to the desired product.

Recent developments have explored enantioselective Reformatsky reactions, which could be adapted to produce chiral versions of the target molecule. beilstein-journals.orgtheaic.org These reactions often employ chiral ligands to control the stereochemical outcome.

Radical Addition Reactions with Ethyl 2-Bromo-2,2-difluoroacetate

Radical addition reactions offer a versatile method for the installation of the difluoroacetate moiety. These reactions typically involve the generation of a difluoroacetyl radical from ethyl 2-bromo-2,2-difluoroacetate, which then adds to an unsaturated substrate.

A promising strategy for the synthesis of ethyl 2-(4-biphenylyl)-2,2-difluoroacetate involves the radical addition to a styrene derivative. For example, the photoinduced atom transfer radical addition (ATRA) of ethyl bromodifluoroacetate to 4-vinylbiphenyl (B1584822) could yield a precursor that can be converted to the target compound. nih.gov This method is often mild, atom-economical, and compatible with a wide range of functional groups. nih.gov The reaction is typically initiated by a photocatalyst under visible light irradiation. nih.govrhhz.net

The proposed mechanism involves the photoexcited photocatalyst reducing the ethyl bromodifluoroacetate to generate an α-fluorocarbonyl radical. nih.gov This radical then adds to the styrene, creating a benzylic radical. Subsequent halogen-atom transfer from another molecule of ethyl bromodifluoroacetate furnishes the product and propagates the radical chain. nih.gov

| Reaction Type | Substrate | Key Features |

| Photoinduced ATRA | Styrenes | Mild conditions, high atom economy, broad functional group tolerance. nih.gov |

| Multicomponent Reaction | Styrenes, Amines, Carbon Disulfide | Visible light-induced, generates thiodifluoroesters. rhhz.net |

Generation and Addition of Difluorocarbene Precursors (e.g., from Trimethylsilyl (B98337) 2-Fluorosulfonyl-2,2-difluoroacetate)

The synthesis of gem-difluoro compounds, such as Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate, can be achieved through the use of difluorocarbene (:CF₂), a highly reactive intermediate. A versatile and efficient reagent for the generation of difluorocarbene is Trimethylsilyl 2-Fluorosulfonyl-2,2-difluoroacetate (TFDA). rsc.orgenamine.net This precursor offers advantages over traditional methods that may require harsh conditions or toxic reagents. rsc.org

The generation of difluorocarbene from TFDA is typically initiated by a catalytic amount of a fluoride ion source, such as sodium fluoride. orgsyn.org The reaction proceeds through the decomposition of TFDA, releasing difluorocarbene, which can then be trapped by a suitable substrate. researchgate.net For instance, the reaction of difluorocarbene with an appropriate precursor, such as an enol ether derived from a 4-biphenylyl ketone, could theoretically lead to the formation of the difluoroacetate moiety. This method has been successfully applied to the difluorocyclopropanation of even relatively electron-deficient alkenes, highlighting its broad applicability. orgsyn.orgresearchgate.net

The reaction conditions for difluorocarbene generation from TFDA are generally moderate, making it compatible with various functional groups. researchgate.net A typical procedure involves the slow addition of TFDA to a mixture of the alkene substrate and a catalytic amount of fluoride initiator in an anhydrous solvent like toluene. orgsyn.org

| Parameter | Condition | Reference |

|---|---|---|

| Difluorocarbene Precursor | Trimethylsilyl 2-Fluorosulfonyl-2,2-difluoroacetate (TFDA) | enamine.net |

| Initiator | Sodium Fluoride (catalytic) | orgsyn.org |

| Solvent | Anhydrous Toluene | orgsyn.org |

| Temperature | Room temperature to moderate heating | researchgate.net |

| Key Feature | High efficiency for various alkenes | researchgate.net |

Deoxyfluorination of Carboxylic Acids to Acyl Fluorides

Another strategic approach to synthesizing fluorinated compounds involves the deoxyfluorination of carboxylic acids to form acyl fluorides. Acyl fluorides are valuable synthetic intermediates due to their balanced stability and reactivity, serving as precursors for various transformations. nih.govresearchgate.net This method could be envisioned as a key step in a multi-step synthesis of Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate, where a precursor like 2-(4-biphenylyl)acetic acid is first converted to its acyl fluoride.

Several modern reagents have been developed for this transformation, offering milder and more selective alternatives to traditional sulfur-based reagents like DAST (Diethylaminosulfur trifluoride), which can be hazardous. nih.govacsgcipr.org One such reagent is 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable, all-carbon-based fluorination agent that efficiently converts a wide range of carboxylic acids to their corresponding acyl fluorides under neutral conditions. researchgate.net Another innovative method involves the in-situ generation of a pyridinium (B92312) trifluoromethoxide salt (PyOCF₃), which effectively promotes deoxyfluorination with high functional group tolerance. nih.gov

This transformation is significant as the resulting acyl fluoride can be subjected to further reactions, including direct fluorination or other modifications, to install the required gem-difluoro functionality. The mild conditions of these modern methods are compatible with complex molecules, making them suitable for syntheses involving sensitive functional groups. nih.gov

Convergent and Divergent Synthetic Pathways to Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate

Sequential Coupling and Fluorination Approaches

A plausible convergent strategy for Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate involves a sequential process of a cross-coupling reaction to form the biphenyl core, followed by the introduction of the difluoroacetate group. For example, a Suzuki or Stille coupling reaction between a phenylboronic acid (or stannane) and a suitable aryl halide could efficiently construct the 4-biphenylyl scaffold.

Following the formation of the biphenyl structure, the difluoroacetate moiety can be introduced. One method could involve the conversion of a precursor like 4-phenylacetophenone into an intermediate that can then be fluorinated. For instance, reaction with difluoroacetyl halide in the presence of a base could yield the target structure. google.com This sequential approach allows for the modular construction of the molecule, facilitating the synthesis of analogues by varying the coupling partners.

Late-Stage Functionalization Strategies for Fluorinated Compounds

Late-stage functionalization (LSF) is a powerful paradigm in medicinal chemistry that focuses on introducing key functional groups, such as fluorine, into complex molecules at a late step in the synthetic sequence. nih.govwikipedia.org This strategy avoids the need for de novo synthesis for each new analogue, thereby accelerating drug discovery efforts. nih.gov

In the context of Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate, an LSF approach could involve the direct C-H difluoromethylation of a pre-existing biphenyl scaffold. rsc.org While direct introduction of the entire ethyl difluoroacetate group is challenging, a related strategy might involve the functionalization of a benzylic C-H bond on a 4-benzylbiphenyl (B1265654) precursor. Advances in radical chemistry and transition-metal catalysis have enabled the direct introduction of CF₂-containing groups into complex substrates. rsc.org This approach is highly desirable as it can significantly shorten synthetic routes and provide access to novel chemical space. nih.govwikipedia.org

Green Chemistry Principles in the Synthesis of Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. dovepress.com

Atom Economy and Reaction Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste.

When evaluating the synthetic routes to Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate, the atom economy of each step should be considered. For example, direct fluorination with elemental fluorine (F₂) offers high atom economy but poses significant safety challenges. beilstein-journals.org In contrast, many fluorination reactions that utilize stoichiometric reagents, such as DAST or Deoxo-Fluor, have poor atom economy because large portions of the reagent molecules are converted into byproducts. acsgcipr.org

| Reaction Type | General Atom Economy | Example/Relevance | Reference |

|---|---|---|---|

| Addition Reactions | High (often 100%) | Hydrogenation of an alkene precursor | researchgate.net |

| Substitution Reactions | Moderate | Suzuki coupling (generates salt byproduct) | nih.gov |

| Elimination Reactions | Low | Dehydration of an alcohol | acsgcipr.org |

| Wittig Reaction | Poor | Generates stoichiometric triphenylphosphine (B44618) oxide waste | acsgcipr.org |

| Deoxyfluorination (e.g., with DAST) | Poor | Generates stoichiometric sulfur-based byproducts | acsgcipr.org |

Improving reaction efficiency by optimizing reaction conditions, using catalytic methods, and choosing synthetic routes with fewer steps are all key aspects of applying green chemistry to the synthesis of complex molecules like Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate.

Catalysis in Fluorination Reactions and Solvent Selection

The introduction of the difluoroacetate moiety onto an aromatic structure, such as the biphenyl group, is often accomplished through advanced cross-coupling reactions. The choice of catalyst and solvent is paramount to the success of these transformations, influencing reaction rate, yield, and selectivity.

Catalytic Systems:

Modern methods for synthesizing α-aryl-α,α-difluoroacetates frequently employ transition-metal catalysis. A prominent strategy involves a dual catalytic system combining photoredox and copper catalysis. nih.gov This approach allows for the formation of the critical carbon-carbon bond under mild conditions, typically at room temperature. nih.gov In a representative synthesis, an arylboronic acid (e.g., 4-biphenylboronic acid) is coupled with a difluoroalkyl radical precursor, such as ethyl bromodifluoroacetate. nih.gov The process is initiated by a photocatalyst, like an iridium complex (e.g., Ir(ppy)₃), which, upon irradiation with visible light, generates the necessary radical species. nih.gov A co-catalyst, typically a copper salt, then facilitates the cross-coupling with the arylboronic acid. nih.govnih.gov

Alternative catalytic approaches include copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates and dual nickel/photoredox catalytic platforms for the difluoromethylation of aryl bromides. acs.orgprinceton.edu Palladium catalysts have also been utilized in related transformations, such as the asymmetric hydrogenation for preparing enantioenriched α,α-difluoro-β-arylbutanoic esters. researchgate.net These methods highlight a trend towards using commercially available starting materials and catalysts that offer high functional group tolerance. nih.govprinceton.edu

| Catalytic Method | Aryl Source | Fluorine Source | Catalyst(s) | Key Features | Reference |

|---|---|---|---|---|---|

| Photoredox/Copper Dual Catalysis | Arylboronic Acids | Ethyl bromodifluoroacetate | Ir(ppy)₃ / Copper Salt | Mild, room temperature conditions; broad functional group tolerance. | nih.gov |

| Copper-Catalyzed Cross-Coupling | Aryl Iodides | α-Silyldifluoroacetates | Copper Catalyst | Effective for aromatic difluoromethylation. | acs.org |

| Metallaphotoredox (Nickel) | Aryl Bromides | Bromodifluoromethane (CF₂HBr) | Nickel Catalyst / Photocatalyst | Harnesses a simple CF₂H radical source; useful for late-stage functionalization. | princeton.edu |

| Copper-Catalyzed Cross-Coupling | Aryl Boronic Acids | Ethyl bromofluoroacetate | Copper Catalyst | Key step in a multi-component radiosynthesis of 18F-difluoromethylarenes. | nih.govrsc.org |

Solvent Selection:

The choice of solvent significantly affects reaction outcomes by influencing the stability of reactants, intermediates, and transition states. wikipedia.org In transition-metal-catalyzed cross-coupling reactions, polar aprotic solvents are frequently employed. For the copper-catalyzed synthesis of aryldifluoroacetates from aryl iodides, solvents such as dimethyl sulfoxide (B87167) (DMSO) or 1,2-dimethoxyethane (B42094) (DME) have proven effective. acs.org These solvents can stabilize charged intermediates and catalytic species involved in the reaction cycle. wikipedia.org

In photochemical reactions, such as those employing photoredox catalysis, the solvent can influence the energies of the electronic states of the chromophore (the photocatalyst), thereby affecting the efficiency of the entire process. nih.gov The solvent's ability to dissolve all reaction components—the aryl substrate, the fluorinating agent, and the catalyst—is critical for achieving a homogeneous reaction mixture and facilitating effective molecular interactions.

Sustainable Approaches in Organofluorine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of organofluorine compounds to minimize environmental impact. This involves developing methodologies that use less hazardous chemicals, reduce waste, and improve energy efficiency.

Green Catalysis and Energy Sources:

A key sustainable strategy is the use of photocatalysis, which harnesses visible light as a renewable and non-invasive energy source. nih.gov This approach often allows reactions to be conducted at ambient temperature, reducing the energy consumption associated with heating. nih.gov Furthermore, the shift from stoichiometric reagents to catalytic systems, particularly those using abundant and less toxic base metals like copper and nickel instead of precious metals, represents a significant advancement in green chemistry. nih.govacs.orgprinceton.edu

Environmentally Benign Solvents:

Solvent selection is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction. Efforts are directed towards replacing hazardous solvents with safer alternatives. In the context of fluorination, dimethyl carbonate has been identified as a green solvent for certain transformations. researchgate.net

Notably, ethyl acetate (B1210297), the parent ester of the target molecule, is itself considered an environmentally friendly or "green" solvent due to its low toxicity and biodegradability. Recent innovations have led to the production of ethyl acetate from renewable feedstocks like corn-based bioethanol. chemistryforsustainability.orgviridischemical.com This bio-based production method significantly reduces greenhouse gas emissions and reliance on fossil fuels compared to traditional chemical synthesis routes. chemistryforsustainability.orgviridischemical.com The use of a product's parent compound as a green solvent in its own synthesis or related processes embodies a circular approach to chemical manufacturing.

Atom Economy and Waste Valorization:

Sustainable synthesis also emphasizes atom economy—maximizing the incorporation of atoms from the reactants into the final product. Direct cross-coupling and C-H functionalization methods are inherently more atom-economical than traditional multi-step syntheses that require protecting groups and generate stoichiometric byproducts. Another innovative green chemistry concept is the utilization of industrial byproducts as chemical feedstocks. For example, the use of fluoroform (CHF₃), a greenhouse gas, as a reagent for trifluoromethylation reactions is a powerful demonstration of waste valorization in organofluorine chemistry. organic-chemistry.org

| Aspect of Synthesis | Traditional Approach | Sustainable Approach | Green Chemistry Benefit | Reference |

|---|---|---|---|---|

| Energy Source | Thermal Heating | Visible Light (Photocatalysis) | Use of renewable energy, lower energy consumption, mild conditions. | nih.gov |

| Catalysis | Stoichiometric Reagents / Precious Metals (e.g., Pd) | Catalytic Base Metals (e.g., Cu, Ni) | Reduces waste, uses more abundant and less toxic metals. | nih.govprinceton.edu |

| Solvents | Halogenated or polar aprotic solvents (e.g., DMF, NMP) | Green Solvents (e.g., Dimethyl Carbonate, Ethyl Acetate) | Reduces toxicity and environmental impact. | researchgate.net |

| Feedstocks | Fossil fuel-derived | Renewable feedstocks (e.g., bioethanol); Industrial byproducts (e.g., Fluoroform) | Reduces carbon footprint and valorizes waste streams. | chemistryforsustainability.orgorganic-chemistry.org |

Mechanistic Investigations and Reaction Pathways Involving Ethyl 2 4 Biphenylyl 2,2 Difluoroacetate

Elucidation of Reaction Mechanisms in Difluoroacetate (B1230586) Formation and Transformation

The difluoroacetate group is a critical functional motif, and understanding its reactivity is key to synthesizing and modifying molecules like ethyl 2-(4-biphenylyl)-2,2-difluoroacetate. Its formation and subsequent transformations can proceed through several distinct mechanistic pathways.

Radical reactions provide a powerful method for forming carbon-carbon bonds under mild conditions. In the context of difluoroacetates, radical mechanisms are particularly relevant for difluoroalkylation and the construction of cyclic systems. The generation of difluoroalkyl radicals is a key initiating step. For instance, visible-light photoredox catalysis can be used to generate difluoromethyl radicals (•CF₂H) from precursors like HCF₂SO₂Cl. researchgate.net

These highly reactive radical species can then engage in tandem insertion/cyclization reactions. One relevant example involves the reaction of difluoroalkyl radicals with biphenyl (B1667301) isocyanides. researchgate.netnih.gov The mechanism proceeds through the addition of the difluoroalkyl radical to the isocyanide, followed by an intramolecular cyclization to form phenanthridine (B189435) derivatives. researchgate.netnih.gov This pathway highlights how radical difluoroalkylation of a biphenyl system can lead to complex heterocyclic structures.

The general steps in these radical cascade reactions are:

Radical Generation: Formation of the difluoroalkyl radical, often through photoredox catalysis.

Radical Addition: The radical adds to an unsaturated bond (e.g., an isocyanide or alkene) on the substrate.

Intramolecular Cyclization: The newly formed radical intermediate attacks another part of the molecule, typically an aromatic ring, to form a cyclic structure.

Termination/Oxidation: The cyclized radical is converted to the final product, often through an oxidation step that restores aromaticity. nih.gov

Table 1: Key Steps in Radical Difluoroalkylation/Cyclization

| Step | Description | Intermediate Species |

| 1. Initiation | Generation of a difluoroalkyl radical (e.g., •CF₂R) from a suitable precursor using a catalyst like fac-Ir(ppy)₃ under visible light. researchgate.netnih.gov | Difluoroalkyl radical |

| 2. Propagation | Addition of the radical to a π-system, such as a biphenyl isocyanide. nih.gov | Vinylic or aryl radical intermediate |

| 3. Cyclization | Intramolecular attack of the radical onto the adjacent aromatic ring of the biphenyl system. | Cyclized radical intermediate |

| 4. Oxidation | The radical intermediate is oxidized to a cation, followed by loss of a proton to yield the final aromatic product. researchgate.net | Cationic intermediate |

Sigmatropic rearrangements are concerted pericyclic reactions wherein a σ-bond moves across a conjugated π-system. The Doyle-Kirmse rearrangement is a prominent example, involving the reaction of a metal carbene with an allyl sulfide (B99878) to yield a homoallylic sulfide. wikipedia.org This reaction has been successfully applied to substrates containing a difluoroacetate group. dntb.gov.uaresearchgate.netresearchgate.netrsc.org

The mechanism is initiated by the formation of a metal carbene from a diazo compound, such as ethyl diazoacetate, in the presence of a catalyst, commonly a rhodium(II) complex. wikipedia.orgdntb.gov.ua The key steps are:

Carbene Formation: The rhodium(II) catalyst reacts with a diazoacetate to form a rhodium carbene intermediate.

Ylide Formation: The sulfur atom of the difluoroacetate-substituted allylic sulfide acts as a nucleophile, attacking the electrophilic carbene carbon. This forms a sulfur ylide intermediate.

plu.mxgre.ac.uk-Sigmatropic Rearrangement: The ylide undergoes a concerted plu.mxgre.ac.uk-sigmatropic rearrangement, which involves a five-membered cyclic transition state. This step results in the formation of a new carbon-carbon bond and cleavage of the carbon-sulfur bond, yielding the rearranged product. rsc.org

This methodology provides an efficient route to valuable fluorinated molecules. dntb.gov.ua The reaction can also be performed under metal-free conditions using visible light to generate the carbene intermediate. dntb.gov.ua

Table 2: Mechanistic Steps of the Doyle-Kirmse Rearrangement

| Step | Description | Catalyst/Reagent | Intermediate |

| 1 | Formation of metal carbene | Rhodium(II) catalyst, Diazoacetate | Rhodium-carbene complex |

| 2 | Nucleophilic attack by sulfide | Allyl sulfide substrate | Sulfur ylide |

| 3 | plu.mxgre.ac.uk-Sigmatropic rearrangement | N/A (concerted) | Cyclic transition state |

Aminolysis is the reaction of an ester with an amine to form an amide. For α,α-difluoroacetate esters, this transformation follows the general nucleophilic acyl substitution pathway (addition-elimination). chemistrysteps.comwikipedia.org The presence of two electron-withdrawing fluorine atoms on the α-carbon increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs. researchgate.net

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the difluoroacetate ester. This breaks the C=O π-bond, and the electrons move to the oxygen atom.

Tetrahedral Intermediate Formation: This addition step results in the formation of a zwitterionic tetrahedral intermediate, which contains both a negative charge on the oxygen and a positive charge on the nitrogen. chemistrysteps.com A proton transfer may occur, often facilitated by another amine molecule acting as a base.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the C=O double bond, leading to the expulsion of the alkoxy group (e.g., ethoxide) as the leaving group.

Proton Transfer: A final proton transfer from the protonated amine portion to the expelled alkoxide generates the final amide product and the corresponding alcohol. chemistrysteps.com

Computational studies have investigated the possible pathways, confirming the formation of a tetrahedral intermediate as a key feature of the reaction. researchgate.net

Mechanistic Aspects of Biphenyl Coupling Reactions

The biphenyl core of the title compound is typically synthesized via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for this purpose. gre.ac.ukbyjus.com It involves the reaction of an aryl halide with an organoboron species, catalyzed by a palladium(0) complex. byjus.com

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve three main steps: byjus.comnrochemistry.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobiphenyl). This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nrochemistry.comlibretexts.org

Table 3: General Catalytic Cycle of Suzuki-Miyaura Coupling

| Step | Palladium Oxidation State Change | Key Reactants | Intermediate Species |

| 1. Oxidative Addition | Pd(0) → Pd(II) | Aryl Halide, Pd(0)L₂ | Aryl-Pd(II)-Halide Complex |

| 2. Transmetalation | Pd(II) → Pd(II) | Organoboron reagent, Base | Diaryl-Pd(II) Complex |

| 3. Reductive Elimination | Pd(II) → Pd(0) | N/A | N/A |

Catalytic Cycles and Intermediate Species in Synthesis of Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate

The synthesis of ethyl 2-(4-biphenylyl)-2,2-difluoroacetate can be envisioned through a convergent strategy that combines a biphenyl coupling reaction with a method to install the ethyl difluoroacetate moiety. A plausible route involves a Suzuki-Miyaura coupling as the key step to construct the biphenyl skeleton.

Proposed Synthetic Pathway:

A likely approach would be the coupling of a pre-functionalized aryl halide with an appropriate boronic acid. For example, the reaction between 4-bromobiphenyl (B57062) and a boronic ester containing the difluoroacetate group, or conversely, the coupling of a (4-bromophenyl)difluoroacetate with phenylboronic acid.

Let's consider the pathway starting from 4-bromo-1,1'-biphenyl and introducing the difluoroacetate group later.

Step A: Suzuki-Miyaura Coupling (Hypothetical) : To form a precursor like 4-bromo-4'-hydroxybiphenyl, one could couple 1,4-dibromobenzene (B42075) with 4-hydroxyphenylboronic acid. The catalytic cycle would follow the mechanism described in section 3.2.

Catalyst: Pd(PPh₃)₄ or similar Pd(0) complex.

Intermediates: (4-Bromophenyl)-Pd(II)-Brack complex, followed by a (4-Bromophenyl)-(4'-oxyphenyl)-Pd(II) complex.

Step B: Introduction of the Difluoroacetate Group : The resulting hydroxylated biphenyl could then be reacted to introduce the difluoroacetate group. This is typically achieved through Williamson ether synthesis followed by difluoroalkylation or by direct reaction with a suitable difluoroacetylating agent. A more direct modern approach could involve a copper- or palladium-catalyzed cross-coupling reaction between the phenol (B47542) and an ethyl halodifluoroacetate.

Illustrative Catalytic Cycle for the Biphenyl Formation Step:

The synthesis of the biphenyl core of the target molecule via Suzuki coupling would proceed through the following intermediates:

Initiation: A Pd(0) complex, often stabilized by phosphine (B1218219) ligands (PdL₂).

Oxidative Addition Intermediate: Upon reaction with an aryl halide (Ar¹-X), a Pd(II) species, [Ar¹-Pd(II)(X)L₂], is formed.

Transmetalation Intermediate: After reaction with the activated boronate [Ar²-B(OR)₃]⁻, a new Pd(II) complex, [Ar¹-Pd(II)(Ar²)L₂], is generated.

Reductive Elimination: This intermediate collapses to form the biaryl product (Ar¹-Ar²) and regenerate the Pd(0)L₂ catalyst.

The specific intermediates in the synthesis of ethyl 2-(4-biphenylyl)-2,2-difluoroacetate would depend on the exact precursors chosen, but the fundamental steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—would remain the core mechanistic framework for the crucial C-C bond formation.

Reactivity and Synthetic Transformations of Ethyl 2 4 Biphenylyl 2,2 Difluoroacetate

Reactions at the Ester Functionality

The ester group in ethyl 2-(4-biphenylyl)-2,2-difluoroacetate is a versatile handle for synthetic modification. It can undergo nucleophilic acyl substitution reactions, allowing for its conversion into other esters, a carboxylic acid, and various amides.

Transesterification Processes

Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol. For ethyl 2-(4-biphenylyl)-2,2-difluoroacetate, this transformation can be achieved using various catalytic methods to exchange the ethyl group for other alkyl or aryl moieties. This reaction is typically an equilibrium process, and strategies such as using a large excess of the reactant alcohol or removing the ethanol (B145695) by-product are employed to drive the reaction to completion.

Common catalysts for transesterification include strong acids (e.g., sulfuric acid, p-toluenesulfonic acid), strong bases (e.g., sodium methoxide), and organometallic complexes. organic-chemistry.orgscielo.brbiofueljournal.com Heterogeneous catalysts, such as ion-exchange resins like Amberlyst-15, are also effective and offer advantages in terms of catalyst reusability and simplified product purification. scielo.brresearchgate.net For instance, the transesterification of ethyl trifluoroacetate (B77799) to its methyl ester has been successfully demonstrated using Amberlyst-15, a protocol that could be adapted for the biphenyl (B1667301) analogue. researchgate.net

| Catalyst Type | Catalyst Example | Reactant Alcohol | General Conditions | Reference |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Methanol | Reflux in excess alcohol | scielo.brbiofueljournal.com |

| Heterogeneous Acid | Amberlyst-15 | Methanol | Packed bed or batch reactor, elevated temperature | researchgate.net |

| Homogeneous Base | Sodium Methoxide (NaOMe) | Methanol | Anhydrous conditions, room temperature or gentle heating | organic-chemistry.org |

| Organometallic | Tetranuclear Zinc Cluster | Various alcohols | Mild conditions, often solvent-free | organic-chemistry.org |

Hydrolysis and Carboxylic Acid Derivatization

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-biphenylyl)-2,2-difluoroacetic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. This process is generally irreversible as the carboxylate anion is stabilized by resonance.

Acid-catalyzed hydrolysis is an equilibrium-controlled reaction that requires an excess of water to shift the equilibrium towards the carboxylic acid product. The resulting 2-(4-biphenylyl)-2,2-difluoroacetic acid is a key intermediate that can be further modified. For example, it can be converted into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or transformed into an acid anhydride. These activated derivatives are precursors for the synthesis of other esters and amides under milder conditions than direct conversion from the parent acid.

Amidation Reactions and Formation of Difluoroacetamides

The conversion of ethyl 2-(4-biphenylyl)-2,2-difluoroacetate into 2-(4-biphenylyl)-2,2-difluoroacetamides can be accomplished through several synthetic routes. Direct amidation of the ester with an amine is possible but often requires harsh conditions or specific catalysts due to the relatively low reactivity of esters compared to other acylating agents. mdpi.com Recent advances have demonstrated the use of Lewis acid catalysts, such as iron(III) chloride, to promote the direct amidation of various ethyl esters under solvent-free conditions. nih.gov

A more common and often higher-yielding approach is a two-step sequence. First, the ester is hydrolyzed to 2-(4-biphenylyl)-2,2-difluoroacetic acid as described above. Second, the carboxylic acid is coupled with a primary or secondary amine using a standard peptide coupling reagent (e.g., DCC, EDC, HATU) or after conversion to an acyl chloride. This method is highly versatile and compatible with a wide range of amines. The synthesis of difluoroacetamides from difluoroacetic acid is a known transformation in organic synthesis. nottingham.ac.uk Several patents also describe processes for producing difluoroacetamides and their subsequent conversion to ethyl difluoroacetate (B1230586), highlighting the industrial relevance of these transformations. google.comgoogle.com

| Method | Amine Substrate | Reagents/Catalysts | General Conditions | Reference |

|---|---|---|---|---|

| Direct Amidation | Primary/Secondary Amines | FeCl₃ | Solvent-free, 80 °C | nih.gov |

| Direct Amidation | Primary/Secondary Amines | Acetic Acid (Organocatalyst) | Elevated temperature | mdpi.com |

| Two-Step (Hydrolysis then Coupling) | Primary/Secondary Amines | 1. NaOH (aq), then H₃O⁺ | Step 1: Hydrolysis. Step 2: Amide coupling at room temp. or with heating. | nottingham.ac.uk |

| 2. Amine, Coupling Agent (e.g., EDC) |

Reactions Involving the Difluoromethylene Group

The C-F bond is exceptionally strong, and the CF₂ group is generally stable. Unlike compounds with α-hydrogens, ethyl 2-(4-biphenylyl)-2,2-difluoroacetate cannot form enolates through simple deprotonation. msu.edu However, the high electronegativity of the fluorine atoms influences the reactivity of the molecule, enabling unique transformations such as carbene generation.

Further Functionalization of the Alpha Carbon

Direct functionalization at the α-carbon of ethyl 2-(4-biphenylyl)-2,2-difluoroacetate is challenging due to the absence of α-protons. Traditional enolate-based C-C bond-forming reactions are not feasible. However, alternative strategies involving the generation of difluoroenolate equivalents have been developed. For instance, α,α-difluoro-β-ketoesters can undergo a Krapcho decarboxylation to generate a formal difluoroenolate, which can then participate in aldol (B89426) reactions. nih.gov While the subject compound is not a β-ketoester, this demonstrates a potential pathway for C-C bond formation if the biphenyl moiety were appropriately modified.

Radical-based approaches offer another avenue for functionalization. The generation of difluoroalkyl radicals from precursors like sulfoximines has been shown to enable the addition of these moieties across alkenes. sioc.ac.cn Photochemically mediated processes have also been used for the defluorinative hydroalkylation of ethyl trifluoroacetate, suggesting that radical pathways could be a viable strategy for modifying the difluoromethylene unit under specific catalytic conditions. organic-chemistry.org

Carbene Chemistry and Cyclopropanation Reactions Utilizing Difluoroacetate Precursors

While ethyl 2-(4-biphenylyl)-2,2-difluoroacetate itself is not a direct precursor, many related difluoro-compounds are well-known sources of difluorocarbene (:CF₂), a highly reactive intermediate. rsc.orgcas.cn Difluorocarbene is typically generated from precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or through the decomposition of sodium chlorodifluoroacetate. rsc.orgcas.cn

Once generated, difluorocarbene readily undergoes [2+1] cycloaddition reactions with alkenes to form gem-difluorocyclopropanes. wikipedia.org This reaction is a powerful tool for introducing the difluorocyclopropyl motif, which is of significant interest in medicinal chemistry, into organic molecules. The reaction is stereospecific, with the carbene adding to the double bond in a syn manner. wikipedia.org Catalysts, often based on copper or rhodium, are frequently used to mediate carbene transfer from diazo precursors, although difluorocarbene can also be generated under metal-free conditions. nih.govnih.gov

| Carbene Precursor | Alkene Substrate | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Styrene (B11656) | Thermal or fluoride (B91410) initiated | 1,1-Difluoro-2-phenylcyclopropane | rsc.org |

| Diethyl bromodifluoromethylphosphonate | Various Alkenes | Basic hydrolysis (-78 °C to rt) | gem-Difluorocyclopropanes | cas.cn |

| Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | Terminal Alkenes | CuI, Toluene, 111 °C | Functionalized gem-difluorocyclopropanes | nih.gov |

| Dihalocarbenes (general) | Generic Alkene | Base-induced elimination | gem-Dihalocyclopropanes | wikipedia.org |

C-H Bond Functionalization Adjacent to Difluoromethylene

The functionalization of C-H bonds adjacent to a difluoromethylene (-CF2-) group in compounds such as Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate represents a significant challenge in synthetic organic chemistry. The presence of the two fluorine atoms dramatically influences the reactivity of the neighboring C-H bonds, making them less susceptible to conventional C-H activation strategies. The strong electron-withdrawing nature of the fluorine atoms decreases the electron density at the adjacent carbon, thereby increasing the acidity of the C-H bonds. However, this electronic effect also deactivates the molecule towards electrophilic attack, a common pathway for C-H functionalization.

Research in the broader field of organofluorine chemistry has begun to explore methodologies for the C-H functionalization of fluorinated molecules. These approaches often rely on transition-metal catalysis, where the metal center can overcome the high activation barrier associated with breaking the strong C-H bond. For instance, palladium-catalyzed C-H functionalization reactions have been developed for various aromatic and aliphatic systems. nih.govnih.gov In the context of Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate, a hypothetical C-H functionalization adjacent to the difluoromethylene group would likely require a specialized catalytic system capable of operating under harsh conditions or via a novel mechanistic pathway.

One potential strategy could involve a directed C-H activation, where a directing group on the biphenyl moiety positions the catalyst in proximity to the target C-H bond. However, the absence of a suitable directing group in the immediate vicinity of the difluoromethylene group in the parent molecule makes this approach less straightforward.

Another possibility lies in radical-based C-H functionalization. The generation of a radical at the carbon bearing the difluoromethylene group could be achieved through various methods, including photoredox catalysis. This radical intermediate could then be trapped by a suitable coupling partner. While plausible, the selective generation of this radical in the presence of the biphenyl system, which can also participate in radical reactions, would be a key challenge to overcome.

Currently, there is a lack of specific literature detailing the successful C-H bond functionalization adjacent to the difluoromethylene group in Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate. Therefore, this remains an open area for future research, with the potential to unlock new synthetic pathways for the derivatization of this and related fluorinated compounds.

Reactions on the Biphenyl Moiety

Electrophilic Aromatic Substitution Reactions

The biphenyl moiety of Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents on the aromatic rings. In this molecule, we have two key substituents to consider: the phenyl group on one ring and the ethyl 2,2-difluoroacetate group on the other.

The phenyl group is an activating group and an ortho, para-director. pearson.comquora.com This is due to the ability of the phenyl group to stabilize the arenium ion intermediate through resonance. Therefore, in the unsubstituted phenyl ring of the biphenyl moiety, electrophilic attack is expected to occur primarily at the ortho (2' and 6') and para (4') positions.

The ethyl 2,2-difluoroacetate group, attached to the 4-position of the other phenyl ring, is a deactivating group and a meta-director. The two fluorine atoms and the ester carbonyl group are strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org This deactivating effect is most pronounced at the ortho and para positions relative to the substituent, making the meta positions (3 and 5) the least deactivated and therefore the most likely sites for electrophilic attack on this ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully optimized to achieve the desired substitution pattern and to avoid potential side reactions.

| Reaction | Typical Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(2'-nitro-4-biphenylyl)-2,2-difluoroacetate and Ethyl 2-(4'-nitro-4-biphenylyl)-2,2-difluoroacetate |

| Bromination | Br₂, FeBr₃ | Ethyl 2-(2'-bromo-4-biphenylyl)-2,2-difluoroacetate and Ethyl 2-(4'-bromo-4-biphenylyl)-2,2-difluoroacetate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 2-(2'-sulfo-4-biphenylyl)-2,2-difluoroacetate and Ethyl 2-(4'-sulfo-4-biphenylyl)-2,2-difluoroacetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-(2'-acyl-4-biphenylyl)-2,2-difluoroacetate and Ethyl 2-(4'-acyl-4-biphenylyl)-2,2-difluoroacetate |

Metal-Mediated Cross-Coupling at Other Aromatic Positions

Metal-mediated cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. For Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate to undergo such reactions at other aromatic positions, a suitable leaving group, typically a halide (e.g., Br, I) or a triflate (OTf), would need to be present on one of the biphenyl rings.

Assuming the presence of such a leaving group, a variety of cross-coupling reactions could be envisioned. For instance, if a bromo-substituted derivative, such as Ethyl 2-(4'-bromo-4-biphenylyl)-2,2-difluoroacetate, were available, it could participate in several palladium-catalyzed cross-coupling reactions.

The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for the formation of biaryl compounds. nih.gov In this case, coupling with a variety of aryl or vinyl boronic acids or esters could be employed to further functionalize the biphenyl moiety.

The Stille coupling, which utilizes organotin reagents, and the Negishi coupling, which employs organozinc reagents, are other viable options for forming new carbon-carbon bonds. acs.orgresearchgate.net These reactions often exhibit high functional group tolerance, which would be advantageous given the presence of the fluorinated ester group.

Copper-mediated cross-coupling reactions could also be employed, particularly for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. acs.org For example, the Buchwald-Hartwig amination could be used to introduce an amine functionality onto the biphenyl scaffold.

The choice of catalyst, ligand, base, and solvent would be crucial for the success of these reactions and would need to be determined empirically. The electronic and steric properties of the fluorinated ester group could influence the reactivity of the aryl halide and the efficiency of the cross-coupling reaction.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base | Poly-aryl system |

| Stille | Organostannane | Pd(PPh₃)₄ | Functionalized biphenyl |

| Negishi | Organozinc reagent | Pd(dba)₂, ligand | Alkylated/arylated biphenyl |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Aminated biphenyl |

Applications of Ethyl 2 4 Biphenylyl 2,2 Difluoroacetate As a Synthetic Precursor and in Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The reactivity of the difluoroacetate (B1230586) group, coupled with the structural significance of the biphenyl (B1667301) unit, makes ethyl 2-(4-biphenylyl)-2,2-difluoroacetate a valuable precursor in the synthesis of intricate organic molecules.

Precursor for Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and agrochemistry due to their enhanced metabolic stability and binding affinities. Ethyl difluoroacetate derivatives serve as key starting materials for the synthesis of a variety of fluorinated heterocycles. For instance, derivatives such as ethyl 4,4-difluoroacetoacetate are instrumental in constructing pyrimidine, benzodiazepine, and quinolinone frameworks. mdpi.com The general reactivity of the difluoroacetyl group allows for cyclization reactions with various dinucleophiles to form complex heterocyclic systems. researchgate.net

One notable approach involves the use of ethyl bromodifluoroacetate, which can act as both a C1 synthon and a difluoroalkylating reagent in a one-pot cascade reaction with primary amines to yield valuable fluorine-containing heterocycles. rsc.org While direct examples using ethyl 2-(4-biphenylyl)-2,2-difluoroacetate are not extensively documented, its analogous reactivity can be inferred. The biphenyl group would be incorporated into the final heterocyclic structure, offering a route to novel compounds with potentially enhanced biological activities. The presence of electron-withdrawing fluoroalkyl groups in precursors is known to enhance the reactivity of both dipolarophiles and dienophiles in cycloaddition reactions, facilitating the synthesis of fluorinated sulfur-containing heterocycles. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Ethyl Difluoroacetate Derivatives

| Precursor Derivative | Reagents | Resulting Heterocycle | Reference |

| Ethyl 4,4-difluoro-4-phenoxyacetoacetate | o-phenylenediamine | 4-(Phenoxy-difluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one | mdpi.com |

| Ethyl bromodifluoroacetate | Primary amines | Various fluorine-containing heterocycles | rsc.org |

| Ethyl 4,4,4-trifluoroacetoacetate | 1,2-diamines, 1,3-diamines, 1,2-aminoalcohols | Tricyclic azaheterocyclic structures | researchgate.net |

Intermediate in the Synthesis of Advanced Pharmaceutical Scaffolds (excluding clinical human trial data and biological effects)

Ethyl difluoroacetate and its derivatives are recognized as important intermediates in the production of pharmaceuticals. chemicalbook.comgoogleapis.compatsnap.com The introduction of a difluoromethyl group can significantly alter a molecule's properties, making it a desirable feature in drug design. The Reformatsky reaction, which utilizes α-halo esters and a metal such as zinc, is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org The enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones, for example, allows for the creation of a quaternary carbon center, a challenging yet crucial structural motif in many complex pharmaceutical scaffolds. rsc.org This reaction provides access to chiral α,α-difluoro-β-hydroxy esters, which are valuable synthetic intermediates.

The biphenyl scaffold is a well-established pharmacophore found in numerous approved drugs. Therefore, ethyl 2-(4-biphenylyl)-2,2-difluoroacetate represents a highly valuable intermediate for the synthesis of advanced pharmaceutical scaffolds that combine the beneficial properties of both the biphenyl group and the difluoromethyl moiety.

Table 2: Key Reactions of Ethyl Difluoroacetate Derivatives for Pharmaceutical Scaffold Synthesis

| Reaction Type | Reagents | Product Type | Significance | Reference |

| Enantioselective Reformatsky Reaction | Ethyl iododifluoroacetate, Ketones, Diethylzinc, Chiral Ligand | Chiral α,α-difluoro-β-hydroxy esters with a quaternary carbon center | Access to complex chiral building blocks for drug synthesis. | rsc.org |

| Aza-Reformatsky Reaction | Ethyl bromodifluoroacetate, Chiral N-sulfinyl ketimines, Zinc, Copper(I) chloride | Chiral {3[(N-tert-butylsulfinyl)amino]-2-oxoindolin-3-yl}acetates | Synthesis of compounds with a quaternary stereogenic center. | beilstein-journals.org |

Role in the Synthesis of Fluoroalkylated Compounds for Agrochemical Research

Similar to the pharmaceutical industry, the agrochemical sector benefits significantly from the incorporation of fluorine into active compounds. nih.gov Ethyl difluoroacetate is a key intermediate for the production of various agrochemical products. googleapis.comindiamart.com The difluoromethyl group can enhance the efficacy and selectivity of pesticides and herbicides. The synthesis of novel fluoroalkylated compounds for agrochemical research often relies on versatile building blocks like ethyl difluoroacetate derivatives. The presence of the biphenyl group in ethyl 2-(4-biphenylyl)-2,2-difluoroacetate could lead to the development of new agrochemicals with unique modes of action and improved performance characteristics.

Contribution to Late-Stage Fluorination of Complex Molecules

Late-stage fluorination is a powerful strategy in drug discovery that allows for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. nih.gov This approach enables the rapid generation of fluorinated analogues of biologically active compounds for structure-activity relationship studies. While direct C-H functionalization using ethyl 2-(4-biphenylyl)-2,2-difluoroacetate has not been explicitly detailed, the generation of an ethyl difluoroacetate radical from precursors like ethyl iododifluoroacetate suggests a potential pathway for such transformations. rsc.org This radical could then engage in C-H functionalization reactions on complex substrates, effectively achieving a late-stage difluoroalkylation. The development of such a method would be of significant interest for the rapid diversification of complex molecular scaffolds.

Contributions to Materials Science Research

The unique electronic and physical properties imparted by fluorine make fluorinated compounds highly valuable in materials science, particularly in the development of advanced electronic materials.

Development of Fluorinated Aryls and Polyaryls for Electronic Materials

Fluorinated polyaryls and liquid crystals are materials of significant interest for applications in electronics, such as in the fabrication of high-speed communication networks and liquid crystal displays (LCDs). The incorporation of fluorine can lead to materials with low dielectric constants, low dielectric loss, and excellent thermal stability. rsc.org Biphenyl-containing liquid crystals are known for their desirable mesomorphic properties. researchgate.netnsf.govresearchgate.net The synthesis of such materials often involves the use of fluorinated biphenyl precursors. acs.org

Ethyl 2-(4-biphenylyl)-2,2-difluoroacetate, with its pre-existing biphenyl structure and difluoroalkyl group, is a promising monomer for the synthesis of novel fluorinated polyaryls and liquid crystals. Through polycondensation reactions, this monomer could be incorporated into polymer backbones, leading to materials with tailored electronic and physical properties. researchgate.netresearchgate.net For instance, the synthesis of fluorinated poly(aryl ether)s from fluorinated biphenyl diols and difluoride monomers has been shown to produce films with low dielectric constants and excellent thermal stability. rsc.org

Table 3: Properties of Fluorinated Biphenyl-Based Materials

| Material Type | Key Structural Features | Notable Properties | Potential Application | Reference |

| Fluorinated Poly(aryl ether)s | Twisted biphenyl structures, high fluorine content | Low dielectric constants (2.07–2.80), low dielectric loss (0.002–0.006 at 11 GHz), high thermal stability (Td5 > 500 °C) | High-speed communication networks | rsc.org |

| Fluorinated Biphenyl Liquid Crystals | Biphenyl mesogenic core, lateral fluoro substituents | Broad nematic mesophase, low melting points, high clearing points | Liquid crystal displays (LCDs) | researchgate.net |

| Biphenylyl-1,3,4-thiadiazoles | Biphenyl and diphenyl-1,3,4-thiadiazole cores | Smectic A and/or Smectic C liquid crystalline phases | Liquid crystal devices | tandfonline.com |

Incorporation into Liquid Crystal Displays (LCDs) and Organic Light-Emitting Diodes (OLEDs)

The unique molecular structure of Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate, featuring a rigid biphenyl core and a polar difluoroacetate group, makes it a valuable synthetic precursor for advanced materials used in modern electronic displays.

Liquid Crystal Displays (LCDs)

The rigid biphenyl core is a well-established structural motif for liquid crystal (LC) molecules, providing the necessary shape anisotropy for the formation of liquid crystalline phases. beilstein-journals.orgbeilstein-journals.org The strategic introduction of fluorine atoms is a critical design element for tuning the electro-optical properties of LCs, most notably the dielectric anisotropy (Δε). mdpi.com The gem-difluoro group in Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate is particularly significant as it introduces a strong dipole moment. The orientation of this dipole relative to the long axis of the final LC molecule determines the sign and magnitude of the dielectric anisotropy. beilstein-journals.org

For instance, display technologies such as the vertically aligned (VA) mode require LCs with a negative dielectric anisotropy (n-type LCs), where the dipole moment is perpendicular to the molecular axis. mdpi.comresearchgate.netresearchgate.net Precursors like Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate can be elaborated into complex LC molecules where the fluorinated group contributes to achieving this required negative Δε. beilstein-journals.orgrsc.org The physical and thermodynamic properties of the final LC material, which are crucial for display performance, can be precisely controlled through such synthetic strategies. beilstein-journals.org